molecular formula C34H35NO11 B10831541 TriGalNAc CBz

TriGalNAc CBz

Cat. No.: B10831541
M. Wt: 633.6 g/mol
InChI Key: OZBZNGCNHUNODU-AWVJDWFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TriGalNAc CBz is a derivative of N-acetylgalactosamine (GalNAc) and serves as a ligand for the asialoglycoprotein receptor (ASGPR). This compound is primarily used in the field of drug delivery, particularly for mRNA delivery and lysosomal targeted chimerism (LYTAC) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TriGalNAc CBz involves multiple steps, starting from the basic GalNAc structure. The process typically includes the protection of hydroxyl groups, selective deprotection, and subsequent functionalization to introduce the benzyl carbamate (CBz) group. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions: TriGalNAc CBz undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce new functional groups .

Scientific Research Applications

TriGalNAc CBz has a wide range of applications in scientific research:

Mechanism of Action

TriGalNAc CBz exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells. This binding facilitates the uptake of the compound into the cells, where it can deliver its payload, such as mRNA or other therapeutic agents. The molecular targets and pathways involved include the ASGPR-mediated endocytosis pathway, which ensures efficient delivery of the compound to the target cells .

Comparison with Similar Compounds

  • Tri-GalNAc-COOH
  • Tri-GalNAc (OAc)3
  • D-MoDE-A
  • M-MoDE-A
  • Tri-GalNAc-NHS ester
  • Tri-GalNAc (OAc)3-Perfluorophenyl
  • Tri-GalNAc biotin
  • Tri-GalNAc-COOH (acetylation)

Uniqueness: TriGalNAc CBz stands out due to its specific functionalization with the benzyl carbamate group, which enhances its stability and binding affinity for the ASGPR. This makes it particularly effective for targeted drug delivery applications, especially in the context of mRNA and LYTAC studies .

Properties

Molecular Formula

C34H35NO11

Molecular Weight

633.6 g/mol

IUPAC Name

5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dibenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxypentanoic acid

InChI

InChI=1S/C34H35NO11/c1-22(36)35-28-30(46-33(41)25-17-9-4-10-18-25)29(45-32(40)24-15-7-3-8-16-24)26(21-43-31(39)23-13-5-2-6-14-23)44-34(28)42-20-12-11-19-27(37)38/h2-10,13-18,26,28-30,34H,11-12,19-21H2,1H3,(H,35,36)(H,37,38)/t26-,28-,29+,30-,34-/m1/s1

InChI Key

OZBZNGCNHUNODU-AWVJDWFHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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